molecular formula C14H19N3O5 B6664873 1-[2-[Methyl-(5-methyl-1,3-oxazole-4-carbonyl)amino]acetyl]piperidine-3-carboxylic acid

1-[2-[Methyl-(5-methyl-1,3-oxazole-4-carbonyl)amino]acetyl]piperidine-3-carboxylic acid

Cat. No.: B6664873
M. Wt: 309.32 g/mol
InChI Key: JCBNHUBDFBGTRB-UHFFFAOYSA-N
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Description

1-[2-[Methyl-(5-methyl-1,3-oxazole-4-carbonyl)amino]acetyl]piperidine-3-carboxylic acid is a complex organic compound featuring a piperidine ring, an oxazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[Methyl-(5-methyl-1,3-oxazole-4-carbonyl)amino]acetyl]piperidine-3-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, followed by the introduction of the piperidine moiety and subsequent functionalization to achieve the final product. Common reagents include methylating agents, acylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[Methyl-(5-methyl-1,3-oxazole-4-carbonyl)amino]acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[2-[Methyl-(5-methyl-1,3-oxazole-4-carbonyl)amino]acetyl]piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[Methyl-(5-methyl-1,3-oxazole-4-carbonyl)amino]acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The oxazole moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

    Oxazole Derivatives: Compounds like 2,5-disubstituted oxazoles share structural similarities and may exhibit comparable biological activities.

    Piperidine Derivatives: Molecules containing the piperidine ring, such as piperidine-3-carboxylic acid, have similar chemical properties and applications.

Uniqueness: 1-[2-[Methyl-(5-methyl-1,3-oxazole-4-carbonyl)amino]acetyl]piperidine-3-carboxylic acid stands out due to its combination of the oxazole and piperidine moieties, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[2-[methyl-(5-methyl-1,3-oxazole-4-carbonyl)amino]acetyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-9-12(15-8-22-9)13(19)16(2)7-11(18)17-5-3-4-10(6-17)14(20)21/h8,10H,3-7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBNHUBDFBGTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)N(C)CC(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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